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molecular formula C6H7N3O B563161 Isoniazid-d4 CAS No. 774596-24-6

Isoniazid-d4

Cat. No. B563161
M. Wt: 141.166
InChI Key: QRXWMOHMRWLFEY-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207147B2

Procedure details

A solution of 4-carboxymethoxypiperidine-1-carboxylic acid tert-butyl ester (Preparation 1, 1.25 g, 4.82 mmol), ethyl-(3-dimethylaminopropyl)carbodiimide (924 mg, 4.82 mmol) and N-hydroxybenzotriazole (651 mg, 4.82 mmol) in anhydrous CH2Cl2 (30 ml) were stirred at rt for 10 min. Isonicotinic acid hydrazide (601 mg, 4.38 mmol) was added in one portion and stirring continued for a further 18 h. The reaction mixture was diluted with CH2Cl2 (150 ml) and washed with water (30 ml), saturated aqueous NaHCO3 (30 ml) and brine (30 ml). After drying (MgSO4) the solvent was removed to afford the title compound: RT=2.89 min; m/z (ES+)=379.1 [M+H]+.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
924 mg
Type
reactant
Reaction Step One
Quantity
651 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
601 mg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][CH2:15][C:16]([OH:18])=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.[C:40]([NH:48][NH2:49])(=[O:47])[C:41]1[CH:46]=[CH:45][N:44]=[CH:43][CH:42]=1>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH:11]([O:14][CH2:15][C:16](=[O:18])[NH:49][NH:48][C:40]([C:41]2[CH:46]=[CH:45][N:44]=[CH:43][CH:42]=2)=[O:47])[CH2:12][CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O
Name
Quantity
924 mg
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
651 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
601 mg
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)NN
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (30 ml), saturated aqueous NaHCO3 (30 ml) and brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the solvent
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OCC(NNC(=O)C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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